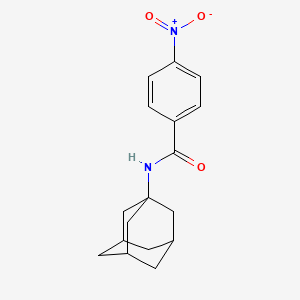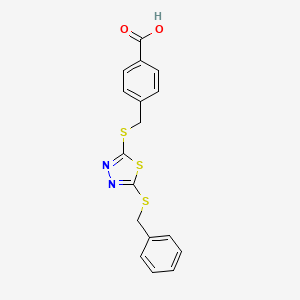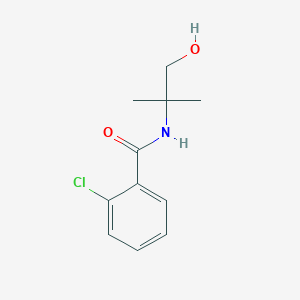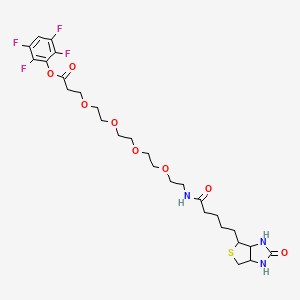
N-(Adamantan-1-yl)-4-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Adamantan-1-yl)-4-nitrobenzamide is a compound that features an adamantane moiety attached to a benzamide structure with a nitro group at the para position. Adamantane is a diamondoid hydrocarbon known for its stability and unique cage-like structure, which imparts significant rigidity and lipophilicity to the molecule. The nitrobenzamide portion of the compound introduces additional functional versatility, making it a valuable entity in various chemical and biological applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(Adamantan-1-yl)-4-nitrobenzamide typically involves the reaction of 1-adamantylamine with 4-nitrobenzoyl chloride. This reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct. The reaction can be summarized as follows:
- Dissolve 1-adamantylamine in an appropriate solvent like dichloromethane.
- Add triethylamine to the solution to act as a base.
- Slowly add 4-nitrobenzoyl chloride to the mixture while maintaining a low temperature (0-5°C) to control the reaction rate.
- Stir the reaction mixture at room temperature for several hours.
- Purify the product by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, microwave-assisted synthesis has been explored to reduce reaction times and improve yields .
Analyse Des Réactions Chimiques
Types of Reactions
N-(Adamantan-1-yl)-4-nitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.
Substitution: The amide group can participate in nucleophilic substitution reactions, where the nitrogen atom can be replaced by other nucleophiles under appropriate conditions.
Oxidation: Although less common, the adamantane moiety can undergo oxidation under harsh conditions to form hydroxylated derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Various nucleophiles like amines, alcohols, or thiols in the presence of a base.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Reduction: N-(Adamantan-1-yl)-4-aminobenzamide.
Substitution: Various N-substituted derivatives depending on the nucleophile used.
Oxidation: Hydroxylated adamantane derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules, especially in the development of novel materials and catalysts.
Biology: Investigated for its potential as an antiviral agent, particularly against dengue virus.
Medicine: Studied for its potential therapeutic effects, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials with unique properties due to the adamantane core.
Mécanisme D'action
The mechanism of action of N-(Adamantan-1-yl)-4-nitrobenzamide in biological systems often involves its interaction with specific molecular targets. For instance, its antiviral activity against dengue virus may be attributed to its ability to inhibit viral replication by interfering with viral enzymes or proteins . Molecular docking studies have suggested that the compound can bind to active sites of viral proteins, thereby preventing their normal function.
Comparaison Avec Des Composés Similaires
N-(Adamantan-1-yl)-4-nitrobenzamide can be compared with other adamantane derivatives such as:
Amantadine: Primarily used as an antiviral and antiparkinsonian agent.
Rimantadine: Another antiviral agent with a similar structure to amantadine.
Memantine: Used in the treatment of Alzheimer’s disease.
Uniqueness
The presence of the nitrobenzamide moiety in this compound distinguishes it from other adamantane derivatives, providing unique chemical reactivity and potential biological activities. The nitro group can be further modified to introduce additional functionalities, making it a versatile intermediate in synthetic chemistry.
Conclusion
This compound is a compound with significant potential in various scientific and industrial applications. Its unique structure, combining the stability of adamantane with the reactivity of nitrobenzamide, makes it a valuable entity for further research and development.
Propriétés
Numéro CAS |
30979-60-3 |
|---|---|
Formule moléculaire |
C17H20N2O3 |
Poids moléculaire |
300.35 g/mol |
Nom IUPAC |
N-(1-adamantyl)-4-nitrobenzamide |
InChI |
InChI=1S/C17H20N2O3/c20-16(14-1-3-15(4-2-14)19(21)22)18-17-8-11-5-12(9-17)7-13(6-11)10-17/h1-4,11-13H,5-10H2,(H,18,20) |
Clé InChI |
WHDVTOHVLBQCAP-UHFFFAOYSA-N |
SMILES canonique |
C1C2CC3CC1CC(C2)(C3)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Solubilité |
5.4 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-(3,5-dihydroxy-1,2,4-triazin-6-yl)-N'-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B12040517.png)

![7-Ethyl-6-imino-11-methyl-5-(morpholine-4-carbonyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B12040528.png)
![2-Chlorobenzaldehyde [7-(2-hydroxyethyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone](/img/structure/B12040532.png)
![Ethyl 5-methyl-2-[2-(naphthalen-1-yloxy)acetamido]-1,3-thiazole-4-carboxylate](/img/structure/B12040535.png)
![N-(2-fluorophenyl)-4-hydroxy-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B12040546.png)


![Isonicotinaldehyde [1,3-dimethyl-7-(1-naphthylmethyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone](/img/structure/B12040569.png)

